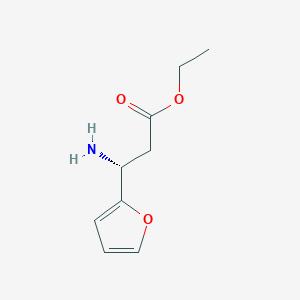

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate

Description

Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate is a chiral β-amino acid ester derivative characterized by a furan-2-yl substituent at the β-position and an ethyl ester group. Its molecular formula is C₉H₁₃NO₃, with a molecular weight of 183.20 g/mol (calculated). The stereochemistry at the 3R position is critical for its biological activity and interactions, particularly in medicinal chemistry applications such as integrin antagonism or as intermediates in drug synthesis .

The compound is synthesized via methods like the Rodionov reaction (using aldehydes and malonic esters) or enzymatic resolution to achieve enantiomeric purity . It is commercially available as a hydrochloride salt (CAS 340188-50-3) for pharmaceutical research, often serving as a precursor for αvβ6 integrin antagonists or other bioactive molecules targeting fibrosis and inflammation .

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(furan-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1 |

InChI Key |

ZQCIVDVXCPAUEF-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CO1)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Chiral Precursors and Coupling Reactions

Several patented processes describe the preparation of related furan-containing amino acid derivatives through stereoselective methods involving activated intermediates and carbamoylation reactions.

Starting Material Activation: The key intermediate (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol or its derivatives are activated using coupling agents (e.g., carbodiimides or other activating reagents) to form reactive esters or anhydrides suitable for coupling.

Carbamoylation Reaction: The activated intermediate is reacted with amine-containing compounds (e.g., compounds of formula (5) in patents) under aprotic solvents such as tetrahydrofuran, dimethylformamide, acetonitrile, or ethyl acetate, often in the presence of bases like triethylamine. This step introduces the amino functionality stereoselectively.

Reaction Conditions: Carbamoylation is typically carried out at controlled temperatures between -10 °C and 20 °C to preserve stereochemistry and avoid side reactions. Concentrations of the activated intermediate are maintained between 5% and 12% (w/w) for optimal yield and purity.

One-Pot Procedures: Some methods emphasize one-pot activation and coupling without isolating intermediates, improving efficiency and reducing purification steps.

Reduction and Esterification of Nitro Precursors

An alternative route involves the synthesis of nitro-substituted precursors followed by reduction and simultaneous esterification:

Tandem Knoevenagel Condensation and Reduction: Starting from 3-nitrobenzaldehyde analogs, a Knoevenagel condensation with Meldrum's acid followed by reduction with stannous chloride in ethanol yields the amino ester. Stannous chloride acts both as a reducing agent and a Lewis acid catalyst facilitating esterification of the carboxylic acid to the ethyl ester.

Benefits: This method is short and effective, allowing simultaneous reduction of the nitro group to an amine and esterification, minimizing steps and handling.

Typical Experimental Procedures and Conditions

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Activation of furanol | Coupling agents (e.g., carbodiimides) | THF, DMF, acetonitrile, ethyl acetate | -10 °C to 20 °C | One-pot activation and coupling possible |

| Carbamoylation (amine coupling) | Amine compound (formula 5), base (triethylamine) | Aprotic solvents (THF, DMF, DCM) | -10 °C to 20 °C | Concentration 5-12% (w/w) |

| Reduction and esterification | Stannous chloride in ethanol | Ethanol | Room temperature | Simultaneous nitro reduction and esterification |

| Hydroarylation (related acids) | TfOH and arenes | - | Room temperature | Electrophilic activation of furan derivatives |

In-Depth Research Findings

Stereoselectivity: The patented methods emphasize controlling stereochemistry by using chiral intermediates and mild reaction conditions to avoid racemization.

Solvent Effects: Aprotic solvents such as tetrahydrofuran and dimethylformamide are preferred for coupling reactions due to their ability to dissolve both polar and nonpolar reagents and stabilize intermediates.

Temperature Control: Low to moderate temperatures (-10 °C to 20 °C) are critical to maintain the chiral integrity of the product and to minimize side reactions such as furan ring opening or polymerization.

One-Pot Efficiency: Combining activation and coupling in one pot reduces purification steps and improves overall yield and scalability.

Simultaneous Reduction and Esterification: Using stannous chloride in ethanol allows a streamlined process converting nitro acids directly to amino esters, which is advantageous for synthetic efficiency.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Coupling of activated furanol | Activation + carbamoylation | High stereoselectivity, one-pot | Requires careful temperature control |

| Reduction of nitro precursors | Knoevenagel condensation + reduction | Short, simultaneous esterification | May require handling of toxic reagents |

| Superacid-mediated hydroarylation | Hydroarylation of propenoic esters | Access to aryl derivatives | Limited direct application to amino esters |

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine undergoes reactions typical of aliphatic amines:

Ester Group Transformations

The ethyl ester participates in hydrolysis, reduction, and transesterification:

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes electrophilic substitution, predominantly at the 5-position:

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings exploit the furan’s π-system:

Acid-Mediated Cyclization

Protonation in Brønsted superacids (e.g., triflic acid) induces cyclization:

Enzymatic Resolution

The chiral center at C3 allows for kinetic resolution using lipases:

| Enzyme | Substrate | Outcome |

|---|---|---|

| Candida antarctica lipase B | Racemic ethyl 3-amino-3-(furan-2-yl)propanoate | Selective hydrolysis of (3S)-enantiomer (>90% ee) . |

Key Mechanistic Insights

-

Amino Group Reactivity : The amine’s nucleophilicity is modulated by steric effects from the furan ring and the ethyl ester .

-

Furan Ring Stability : Electrophilic substitutions on furan are slower compared to benzene due to lower aromatic stabilization but benefit from directed ortho-metalation strategies .

-

Stereochemical Integrity : The (3R)-configuration is retained during most reactions unless harsh acidic/alkaline conditions are applied .

Scientific Research Applications

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their function.

Pathways: The compound can participate in metabolic pathways involving amino acids and esters, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate with analogous compounds, focusing on structural variations, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Furan vs.

- Aromatic Substitutions : Phenyl and substituted phenyl derivatives (e.g., 4-methoxy, 2-chloro) modulate steric bulk and electronic effects. For example, electron-donating groups (e.g., methoxy) improve aqueous solubility, while electron-withdrawing groups (e.g., chloro) enhance receptor-binding interactions .

- Functional Group Additions: The cyano group in Ethyl 2-benzyl-2-cyano-3-(furan-2-yl)propanoate introduces electrophilic reactivity, enabling click chemistry or covalent binding in drug design .

Biological Activity

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and a furan ring. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.23 g/mol. The presence of an amino group allows for hydrogen bonding, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions are crucial for its biological activity.

This compound exhibits significant biological activity through several mechanisms:

- Antimicrobial Activity : Studies indicate that derivatives of this compound show antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity, leading to cell lysis .

- Enzyme Interactions : The compound's amino group can form hydrogen bonds with various biological molecules, modulating enzyme activities. This interaction influences biochemical pathways related to amino acid metabolism and signal transduction .

Biological Activity Data

| Biological Activity | Target Pathogen/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Candida albicans | |

| Antimicrobial | Staphylococcus aureus | |

| Enzyme modulation | Various metabolic pathways |

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Candida albicans at concentrations as low as 64 µg/mL. This suggests a potential role in treating fungal infections .

- Mechanistic Insights : Research has shown that compounds similar to this compound can act as ligands that interact with specific molecular targets, influencing their activity. For instance, the structural analogs exhibited varying degrees of affinity for enzymes involved in metabolic processes, indicating the potential for therapeutic applications .

Applications in Medicinal Chemistry

This compound is being explored for its potential applications in several areas:

- Drug Development : Its ability to modulate enzyme activity and exhibit antimicrobial properties makes it a candidate for developing new pharmaceuticals targeting infections and metabolic disorders.

- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex molecules, which can be beneficial in creating novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via the Rodionov reaction, starting from furan-2-carbaldehyde and ethyl cyanoacetate, followed by stereoselective reduction using chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve the (3R) configuration . Enantiomeric purity is typically monitored via chiral HPLC (e.g., using Chiralpak IA columns) or polarimetry. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol%) critically impact yield (50–85%) and enantiomeric excess (70–95%) .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using synchrotron or in-house diffractometers (e.g., Bruker D8 Venture). For structure solution, SHELXT (intrinsic phasing) or SHELXD (direct methods) are employed, followed by refinement via SHELXL . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen bonding networks, particularly the NH···O interactions between the amino group and furan oxygen .

Q. What analytical techniques are optimal for assessing purity and stability under varying storage conditions?

- Methodology : Purity is quantified via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 210–254 nm . Stability studies involve accelerated degradation under stress conditions (40°C/75% RH for 4 weeks), with LC-MS used to identify degradation products (e.g., ester hydrolysis to the carboxylic acid derivative) .

Advanced Research Questions

Q. How do computational models predict the compound’s interaction with biological targets, such as integrin receptors?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are applied to study binding to αvβ6 integrin. The furan ring’s electron-rich π-system and amino group’s hydrogen-bonding capability are critical for affinity. QSAR models derived from analogs (e.g., ethyl 3-amino-3-(3-pyridyl)propanoate) suggest substituent electronegativity at the aryl group enhances binding (pIC50: 6.8–8.2) .

Q. What strategies resolve contradictions in reported enantioselectivity during asymmetric synthesis?

- Methodology : Discrepancies in enantiomeric excess (e.g., 70% vs. 95%) may arise from catalyst poisoning by moisture or impurities. Systematic DOE (Design of Experiments) studies using JMP or Minitab can optimize parameters. Chiral GC-MS (e.g., β-cyclodextrin columns) cross-validates HPLC results .

Q. How does the compound’s stereochemistry influence its metabolic fate in in vitro hepatic models?

- Methodology : Incubate (3R)- and (3S)-enantiomers with human liver microsomes (HLMs) and analyze via LC-HRMS. Cytochrome P450 isoforms (e.g., CYP3A4) preferentially oxidize the (3R)-form, producing a furan-epoxide metabolite (m/z 224.1), while the (3S)-enantiomer undergoes slower esterase-mediated hydrolysis .

Q. What are the challenges in scaling up the synthesis while maintaining chiral integrity?

- Methodology : Continuous flow reactors (e.g., Uniqsis FlowSyn) minimize racemization by reducing residence time. In-line PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, monitor reaction progression. Impurity profiling via GC-MS identifies by-products (e.g., ethyl 3-oxo-3-(furan-2-YL)propanoate) .

Q. How do structural analogs (e.g., Ethyl 3-amino-3-(4-nitrophenyl)propanoate) inform SAR for antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.